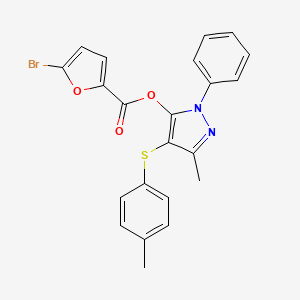

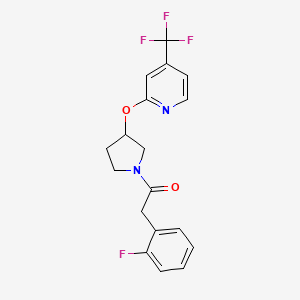

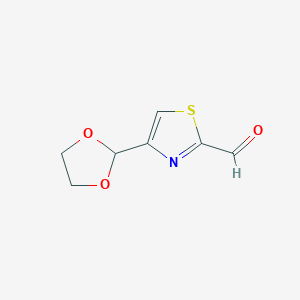

![molecular formula C13H12FN3O3 B2760538 ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1375415-12-5](/img/structure/B2760538.png)

ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-fluorophenyl)-2-oxoacetate is a related compound with a molecular weight of 196.18 . It’s a liquid at room temperature and is typically stored in a dry environment .

Synthesis Analysis

While specific synthesis methods for your compound were not found, similar compounds such as Ethyl 2-(4-fluorophenyl)-2-oxoacetate are often used as starting reagents in the synthesis of more complex molecules .Molecular Structure Analysis

The InChI code for Ethyl 2-(4-fluorophenyl)-2-oxoacetate is 1S/C10H9FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 . This gives some insight into the molecular structure of the compound.Physical And Chemical Properties Analysis

Ethyl 2-(4-fluorophenyl)-2-oxoacetate has a refractive index of n20/D 1.5002 (lit.), a boiling point of 119-120 °C/18 mmHg (lit.), and a density of 1.126 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

π-Hole Tetrel Bonding Interactions

Ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate and its derivatives have been studied for their π-hole tetrel bonding interactions. In research by Ahmed et al. (2020), four triazole derivatives, including this compound, were synthesized and characterized. These compounds form self-assembled dimers in the solid state, establishing symmetrically equivalent O⋯π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, further rationalized using molecular electrostatic potential (MEP) surface calculations (Ahmed et al., 2020).

Dimroth Rearrangement in Fused Triazolo[1,5-d]-1,2,4-triazine

Another application involves the Dimroth rearrangement in fused Triazolo[1,5-d]-1,2,4-triazine, using a parent compound synthesized from a derivative of this compound (Ezema et al., 2015).

Synthesis of Herbicide Carfentrazone-ethyl

An improved synthetic method for the herbicide carfentrazone-ethyl, utilizing this compound as a reagent, has been reported. This method demonstrated advantages like mild conditions, atom economy, low cost, and efficiency (Fan et al., 2015).

Synthesis of Hybrid Molecules with Antimicrobial Activities

The compound has been used in the synthesis of hybrid molecules containing various nuclei, showing potential antimicrobial, antilipase, and antiurease activities. This study by Başoğlu et al. (2013) highlights the versatile applications of this compound in medicinal chemistry (Başoğlu et al., 2013).

Click Chemistry and Synthesis of Triazoles

In a study by Chen et al. (2010), the compound was used in 'click chemistry' for the synthesis of fully substituted 1,2,3-triazoles. This highlights its role in facilitating straightforward and efficient synthetic routes in organic chemistry (Chen et al., 2010).

Sensor Development for Detection of Ions

This compound has also been applied in developing a bifunctional sensor based on Au-Fe3O4 nanoparticles for detecting Cd2+ ions. The sensor operates through coordination interaction between cadmium ions and the compound, indicating its application in analytical chemistry (Zhang et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHYUNJWHQLTQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

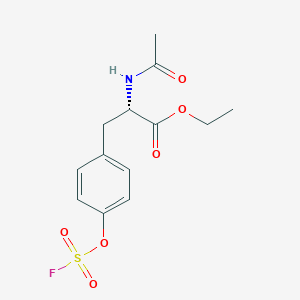

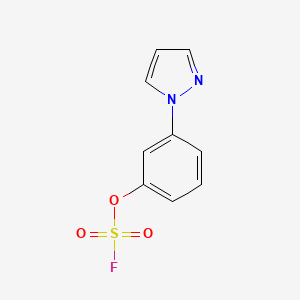

![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2760460.png)

methanone](/img/structure/B2760464.png)